molecular formula C8H9NO3 B178660 N-(Hydroxymethyl)salicylamide CAS No. 13436-87-8

N-(Hydroxymethyl)salicylamide

Cat. No.: B178660
CAS No.: 13436-87-8
M. Wt: 167.16 g/mol
InChI Key: LJZYAHCUAUNANB-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)salicylamide is a chemical compound with the linear formula C8H9NO3 . It has a molecular weight of 167.166 . This compound contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .

Scientific Research Applications

Analgesic and Antipyretic Properties

N-(Hydroxymethyl)salicylamide and its derivatives exhibit significant analgesic and antipyretic properties. Studies have compared these compounds to salicylamide, demonstrating their potential as more powerful and less toxic alternatives to traditional analgesics like acetylsalicylic acid (Bavin, Macrae, Seymour, & Waterhouse, 1952).

Anthelmintic Activity

Salicylamides, including this compound, are recognized for their anthelmintic or molluscicidal properties, particularly in human and veterinary medicine. These compounds have been effective in treating various parasitic infections and show a clear "structure-activity linkage" (Malakhova & Kuklin, 2019).

Metabolic Studies

This compound is a model compound in drug disposition studies. Research has focused on its metabolic fate, particularly its hydroxylation products and their glucuronide and sulfate conjugates (Howell, Kotkoskie, Dills, & Klaassen, 1988).

Prodrug Potential

Studies on O-acyloxymethyl, O-acyl, and N-acyl derivatives of salicylamide, including this compound, have assessed their potential as prodrugs. These derivatives aim to enhance the systemic availability of salicylamide following oral or rectal administration (Bundgaard, Klixbüll, & Falch, 1986).

Antioxidant Properties

Research on salicylamides, including their O-substituted forms, has explored their antioxidant capacities. The evaluation used chemical and electrochemical methods, indicating their potential for various therapeutic applications (Ienascu, Stefanut, Tănăsie, Popescu, & Cata, 2015).

Magnetic and Luminescent Properties

Studies on dodecanuclear heterometallic clusters constructed by multidentate salicylamide salen-like ligands have shown interesting magnetic and luminescent properties. This research provides insight into potential applications in material sciences and electronics (Song, Liu, Liu, Zhou, & Wang, 2016).

Antimicrobial and Biological Properties

This compound and related compounds have been evaluated for their antimicrobial activity and biological properties, specifically against intestinal sulfate-reducing bacteria. These findings contribute to the understanding of their potential therapeutic applications (Kushkevych, Kollar, Suchý, Parák, Pauk, & Imramovský, 2015).

Plant Defense Mechanisms

Salicylic acid, closely related to salicylamides, plays a crucial role in inducing systemic acquired resistance in plants. This research highlights the importance of salicylic acid and its derivatives in plant defense mechanisms (Gaffney, Friedrich, Vernooij, Negrotto, Nye, Uknes, Ward, Kessmann, & Ryals, 1993).

Future Directions

N-(Hydroxymethyl)salicylamide has been added to the Candidate List for substances of very high concern (SVHC) due to concerns of carcinogenicity and mutagenicity . It is used in plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . Future research may focus on the topical delivery strategies of salicylates and the impact of certain compounds on the performance of N-(Hydroxymethyl)acrylamide polymer gel dosimeter .

Properties

IUPAC Name

2-hydroxy-N-(hydroxymethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZYAHCUAUNANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158673
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13436-87-8
Record name Methylol salicylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13436-87-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylol salicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(HYDROXYMETHYL)-SALICYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLOL SALICYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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